2,5-Bis(allyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(allyloxy)terephthalaldehyde is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol It is a derivative of terephthalaldehyde, featuring two allyloxy groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(allyloxy)terephthalaldehyde typically involves the reaction of terephthalaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(allyloxy)terephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,5-Bis(allyloxy)terephthalic acid.
Reduction: 2,5-Bis(allyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(allyloxy)terephthalaldehyde has been explored for its applications in several scientific fields:
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Mechanism of Action
The mechanism by which 2,5-Bis(allyloxy)terephthalaldehyde exerts its effects depends on its application. For instance, in the context of fluorescent probes for metal ion detection, the compound’s allyloxy groups interact selectively with the target ions, leading to a measurable change in fluorescence . This interaction is facilitated by the π-conjugated framework of the compound, which acts as a signal transducer.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: This compound features propynyl groups instead of allyloxy groups and has similar applications in COF synthesis and metal ion detection.
2,5-Dimethoxyterephthalaldehyde: This derivative has methoxy groups and is used in the synthesis of various organic materials and as a precursor for pharmaceuticals.
Uniqueness
2,5-Bis(allyloxy)terephthalaldehyde is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable COFs and act as a selective fluorescent probe for metal ions sets it apart from other terephthalaldehyde derivatives .
Properties
IUPAC Name |
2,5-bis(prop-2-enoxy)terephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h3-4,7-10H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYULNKKQYDZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C=O)OCC=C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.